molecular formula C9H10ClFO B8029320 1-Chloro-2-fluoro-3-propoxybenzene

1-Chloro-2-fluoro-3-propoxybenzene

Cat. No.: B8029320
M. Wt: 188.62 g/mol
InChI Key: MNOSCERLMAHLRO-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-propoxybenzene (C₉H₁₀ClFO) is a halogenated aromatic compound featuring chlorine (Cl), fluorine (F), and a propoxy (-OCH₂CH₂CH₃) group at the 1-, 2-, and 3-positions of the benzene ring, respectively. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science. The propoxy group enhances solubility in organic solvents compared to smaller alkoxy substituents, while the electron-withdrawing Cl and F atoms modulate reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

1-chloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOSCERLMAHLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-2-fluoro-3-nitrobenzene with propanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactorsThe reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-fluoro-3-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative chlorine and fluorine atoms influences its reactivity and binding affinity. The propoxy group can enhance its solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5, C₉H₁₀ClFO):
    While sharing the same molecular formula as the target compound, the isopropoxy (-OCH(CH₃)₂) group introduces steric hindrance due to its branched structure. This reduces solubility in polar solvents compared to the linear propoxy analog. The branched alkoxy group may also lower thermal stability, as observed in analogous isopropoxy-substituted benzenes .

  • 1-Chloro-2-fluorobenzene (C₆H₄ClF): Lacking the propoxy group, this compound exhibits higher volatility (lower boiling point) and reduced solubility in non-polar solvents. The absence of the electron-donating alkoxy group makes it less reactive in nucleophilic aromatic substitution compared to 1-chloro-2-fluoro-3-propoxybenzene .
  • 1-Chloro-3-fluorobenzene (C₆H₄ClF):
    The meta-arrangement of Cl and F alters electronic effects, with the dipole moment differing from the ortho-substituted target compound. This positional isomer is less sterically hindered, enabling faster reaction kinetics in cross-coupling reactions .

Functional Group Variations

  • 2-Chloro-6-fluorobenzal chloride (C₇H₄Cl₂F):
    The additional chloride substituent and aldehyde functional group increase polarity and reactivity toward nucleophiles. However, the absence of an alkoxy group limits its utility in applications requiring hydrophobic interactions .

  • Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate (C₁₂H₁₆O₃S): Replacing the propoxy group with a methoxy (-OCH₃) and introducing a sulfanyl (-S-) linkage reduces steric bulk but enhances resonance stabilization. This compound’s ester group also enables hydrolysis-driven applications, unlike the ether-based this compound .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Boiling Point (°C)* Solubility (Polar Solvents) Reactivity in SNAr Reactions
This compound C₉H₁₀ClFO ~210–220 Moderate Moderate
1-Chloro-2-fluoro-3-isopropoxybenzene C₉H₁₀ClFO ~195–205 Low Low
1-Chloro-2-fluorobenzene C₆H₄ClF ~130–140 High High
2-Chloro-6-fluorobenzal chloride C₇H₄Cl₂F ~180–190 High Very High

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